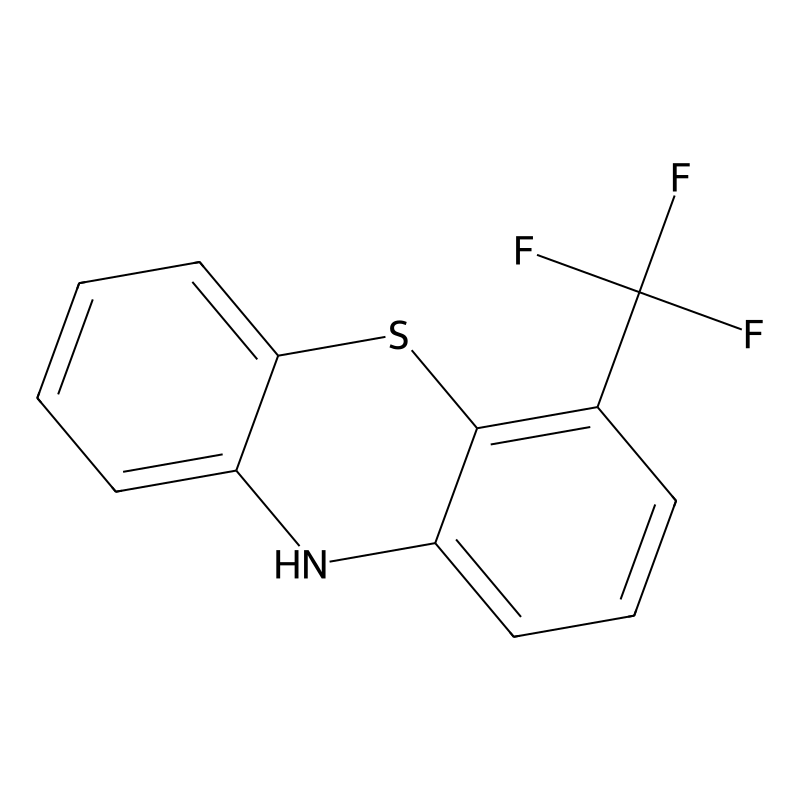

Phenothiazine, 4-(trifluoromethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential in Antidepressant Development:

Phenothiazine, 4-(trifluoromethyl)- (also known as TFMP) has been explored in scientific research for its potential use in the development of new antidepressants. Studies have shown that TFMP exhibits inhibitory effects on the serotonin reuptake transporter (SERT), a mechanism similar to many established antidepressant medications []. This suggests that TFMP might be capable of influencing serotonin levels in the brain, potentially leading to antidepressant effects. However, further research, including in vivo and clinical trials, is necessary to determine the efficacy and safety of TFMP for treating depression in humans.

Investigation in Anticancer Properties:

Scientific research has investigated the potential anticancer properties of TFMP. Studies have observed that TFMP can exhibit cytotoxic effects on various cancer cell lines []. These effects are thought to be mediated through different mechanisms, including induction of apoptosis and interference with cell cycle progression. While these findings are encouraging, further research is needed to understand the underlying mechanisms of action and translate these observations into potential clinical applications.

Phenothiazine, 4-(trifluoromethyl)- is a derivative of phenothiazine characterized by the presence of a trifluoromethyl group at the fourth position of the phenothiazine ring. This compound is notable for its enhanced stability and antioxidant properties due to the trifluoromethyl substituent, which influences its chemical behavior and biological activity. The general structure can be represented as follows:

- Chemical Formula: C12H8F3N2S

- Molecular Weight: Approximately 270.26 g/mol

The trifluoromethyl group is known to enhance the lipophilicity of the compound, which can affect its solubility and interaction with biological systems.

- Potential Toxicity: Phenothiazines can have various toxic effects, including drowsiness, movement disorders, and allergic reactions. It is advisable to handle 4-(trifluoromethyl)-phenothiazine with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Potential Flammability: Organic compounds like this have some flammability potential. Always handle unknown compounds with caution and away from heat sources.

The presence of the trifluoromethyl group in phenothiazine derivatives like 4-(trifluoromethyl)- significantly alters their reactivity. Key reactions include:

- Oxidation: The compound can undergo oxidation reactions, where it may act as an electron donor, particularly in redox reactions.

- Nucleophilic Substitution: The trifluoromethyl group can stabilize intermediates formed during nucleophilic substitution reactions, making these compounds more reactive towards nucleophiles.

- Hydrogen Bonding: Intramolecular hydrogen bonding can occur between the nitrogen atom in the phenothiazine ring and hydroxyl groups in related derivatives, influencing their stability and reactivity .

Phenothiazine, 4-(trifluoromethyl)- exhibits significant biological activity, particularly as an antioxidant. Studies have shown that compounds with trifluoromethyl groups possess enhanced radical scavenging abilities due to their stable structure, which allows them to effectively neutralize free radicals. This property makes them potential candidates for therapeutic applications in oxidative stress-related conditions. Additionally, research indicates that derivatives of phenothiazine can exhibit cytotoxic effects against various cancer cell lines, suggesting potential in cancer therapy .

The synthesis of Phenothiazine, 4-(trifluoromethyl)- typically involves several steps:

- Starting Materials: The synthesis often begins with 3-trifluoromethyldiphenylamine.

- Reagents: Sulfur and iodine are commonly used as reagents to facilitate the formation of the phenothiazine ring.

- Heating: The mixture is heated under controlled temperatures (140-150°C) for a specified duration (usually around one hour).

- Purification: After cooling, the reaction mixture is dissolved in an organic solvent (e.g., toluene), filtered, and crystallized to obtain pure Phenothiazine, 4-(trifluoromethyl)- .

Phenothiazine, 4-(trifluoromethyl)- has several applications across various fields:

- Antioxidants: Used as low-temperature antioxidants in fuels and lubricants to prevent oxidative degradation.

- Pharmaceuticals: Investigated for use in treating psychiatric disorders due to its neuroleptic properties.

- Agriculture: Potentially used in agricultural chemistry for pest control due to its biological activity against certain pests .

Research into interaction studies of Phenothiazine, 4-(trifluoromethyl)- has highlighted its ability to form complexes with various biological molecules. For example:

- Molecular Docking Studies: These studies have shown that this compound interacts effectively with cholinesterase enzymes, indicating potential use as a cholinesterase inhibitor .

- Cytotoxicity Tests: In vitro studies have demonstrated varying levels of cytotoxicity against different cancer cell lines, suggesting that structural modifications can significantly influence biological activity .

Phenothiazine derivatives share structural similarities but differ in their substituents and resulting properties. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fluphenazine | Phenothiazine derivative | Commonly used antipsychotic; less lipophilic |

| Thioridazine | Phenothiazine derivative | Contains sulfur; used in psychiatric treatment |

| Chlorpromazine | Phenothiazine derivative | First antipsychotic; less fluorinated |

| Prochlorperazine | Phenothiazine derivative | Used for nausea; contains chlorine instead of fluorine |

Phenothiazine, 4-(trifluoromethyl)- stands out due to its enhanced stability and antioxidant properties attributed to the trifluoromethyl group, making it particularly effective in applications requiring oxidative stability compared to its counterparts .